molecular formula C14H16N2 B14599413 4-[(4-Aminophenyl)methyl]-3-methylaniline CAS No. 60288-88-2

4-[(4-Aminophenyl)methyl]-3-methylaniline

Cat. No.: B14599413
CAS No.: 60288-88-2
M. Wt: 212.29 g/mol
InChI Key: NYRGEUNLSXQVAP-UHFFFAOYSA-N
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Description

4-[(4-Aminophenyl)methyl]-3-methylaniline is an organic compound with the molecular formula C14H16N2 It is a derivative of aniline, characterized by the presence of an aminophenyl group attached to a methyl-substituted aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Aminophenyl)methyl]-3-methylaniline typically involves the reaction of 4-nitrobenzyl chloride with 3-methylaniline under reductive conditions. The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The reaction conditions often include a solvent like ethanol and a temperature range of 50-70°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-pressure hydrogenation and advanced purification techniques like recrystallization and chromatography ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Aminophenyl)methyl]-3-methylaniline undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, leading to the formation of halogenated or alkylated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

4-[(4-Aminophenyl)methyl]-3-methylaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(4-Aminophenyl)methyl]-3-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, influencing the activity of enzymes or receptors. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzylamine: Similar structure but lacks the methyl group on the aniline core.

    3-Methylaniline: Similar structure but lacks the aminophenyl group.

    4-Methylaniline: Similar structure but lacks the aminophenyl group.

Uniqueness

4-[(4-Aminophenyl)methyl]-3-methylaniline is unique due to the presence of both an aminophenyl group and a methyl-substituted aniline core. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

60288-88-2

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

4-[(4-aminophenyl)methyl]-3-methylaniline

InChI

InChI=1S/C14H16N2/c1-10-8-14(16)7-4-12(10)9-11-2-5-13(15)6-3-11/h2-8H,9,15-16H2,1H3

InChI Key

NYRGEUNLSXQVAP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)CC2=CC=C(C=C2)N

Origin of Product

United States

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